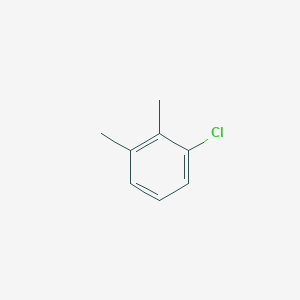

1-Chloro-2,3-dimethylbenzene

Description

Contextualizing 1-Chloro-2,3-dimethylbenzene within Halogenated Aromatic Hydrocarbons

This compound, with the chemical formula C₈H₉Cl, is classified as a halogenated aromatic hydrocarbon. nih.gov This extensive class of compounds is characterized by a benzene (B151609) ring to which at least one halogen atom is bonded. sigmaaldrich.com The presence of the chlorine atom, an electronegative halogen, on the aromatic ring significantly influences the electron distribution and reactivity of the molecule compared to its non-halogenated parent, o-xylene (B151617).

Halogenated aromatic hydrocarbons are foundational to many areas of the chemical industry, serving as key intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and dyes. innospk.com Their utility stems from the carbon-halogen bond, which can be selectively targeted in a variety of chemical transformations, particularly in metal-catalyzed cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org The specific positioning of the chloro and methyl groups in this compound creates a unique steric and electronic profile that researchers can exploit for targeted chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Synonyms | 3-Chloro-o-xylene, 2,3-Dimethylchlorobenzene chemicalbook.comtcichemicals.com |

| CAS Number | 608-23-1 nih.gov |

| Molecular Formula | C₈H₉Cl nih.govalfa-chemistry.com |

| Molecular Weight | 140.61 g/mol nih.govalfa-chemistry.com |

| Appearance | Clear, colorless to light yellow liquid lookchem.comsigmaaldrich.com |

| Boiling Point | 194 °C chemicalbook.comalfa-chemistry.com |

| Density | Approx. 1.1 g/mL at 25 °C chemicalbook.com |

| Flash Point | 73 °C alfa-chemistry.com |

Significance of this compound in Modern Organic Synthesis and Materials Science Research

The true significance of this compound in advanced research lies in its role as a versatile chemical precursor. Its defined structure makes it an ideal starting material for building more complex molecular architectures.

In modern organic synthesis, the compound is particularly noted for its application in sophisticated coupling reactions. One key research finding highlights its use as a reagent in the preparation of internal alkynes through a palladacycle-catalyzed decarboxylative coupling reaction between alkynyl carboxylic acids and aryl chlorides. chemicalbook.comlookchem.com This type of reaction is highly valuable for creating specific carbon-carbon bonds, which is a fundamental challenge in organic chemistry. While research on this specific isomer is ongoing, the reactivity of related chlorodimethylbenzene isomers in other critical transformations, such as Suzuki and palladium-catalyzed cyanation reactions, further underscores the potential of this class of compounds as intermediates. sigmaaldrich.cominnospk.com These reactions are pivotal in generating core structures for new pharmaceutical agents and specialized agrochemicals.

In the realm of materials science, while direct applications of this compound are still an emerging area of research, its function as a building block is of considerable interest. The ability to participate in reactions that form larger, conjugated systems suggests its potential use in synthesizing novel organic materials. For instance, its derivatives could serve as monomers for heat-resistant polymers or as precursors for ligands used in the development of new catalysts or organic light-emitting diode (OLED) materials. The structural rigidity of the dimethylbenzene core combined with the reactive chloro-substituent provides a framework that materials scientists can modify to fine-tune the electronic and physical properties of new materials.

Evolution of Research Perspectives on this compound

The study of chlorinated xylene derivatives is rooted in the broader history of industrial chemistry, which saw significant efforts to functionalize simple aromatic compounds derived from sources like coal tar in the early 20th century. wikipedia.org The initial focus was often on creating bulk chemicals, solvents, and disinfectants. For instance, the related compound chloroxylenol was first synthesized in 1923 as part of a search for more effective and less toxic antiseptics. wikipedia.org

Over the decades, the perspective on compounds like this compound has shifted dramatically. Where it might once have been viewed simply as a chlorinated solvent or a basic chemical intermediate, it is now recognized as a valuable specialty chemical. The evolution of sophisticated analytical techniques and, most importantly, the advent of modern catalytic methods have unlocked its potential. The development of palladium-catalyzed cross-coupling reactions, a field of research recognized with the 2010 Nobel Prize in Chemistry, has been particularly transformative. wikipedia.org These powerful synthetic tools allow chemists to use the chloro- group on this compound as a precise handle for constructing complex molecules with a high degree of control, a capability that was unimaginable to early 20th-century chemists. Today, research continues to focus on finding novel catalytic systems that can utilize this and similar halogenated hydrocarbons with even greater efficiency and selectivity, promising new applications in medicine, electronics, and advanced materials.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLHGZIXTRYOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031403 | |

| Record name | 1,2-Dimethyl-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-23-1, 25323-41-5 | |

| Record name | 1-Chloro-2,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, chlorodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,3-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-chloro-2,3-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 2,3 Dimethylbenzene and Its Derivatives

Established Synthetic Pathways for 1-Chloro-2,3-dimethylbenzene

Electrophilic Aromatic Substitution for Chlorination of 2,3-Dimethylbenzene Precursors

The most direct method for synthesizing this compound is through the electrophilic aromatic substitution of its parent hydrocarbon, 2,3-dimethylbenzene (ortho-xylene). This reaction involves the introduction of a chlorine atom onto the aromatic ring. The process requires the generation of a potent electrophile, typically from molecular chlorine, which then attacks the electron-rich benzene (B151609) ring. brainly.com

The chlorination of aromatic compounds like o-xylene (B151617) does not proceed readily without a catalyst. brainly.com The reaction necessitates the use of a Lewis acid to polarize the chlorine molecule, thereby generating a sufficiently strong electrophile (Cl⁺). brainly.comchegg.com Iron(III) chloride (FeCl₃) is a commonly employed catalyst for this purpose. brainly.comucwv.eduorgchemres.org The catalytic cycle begins with the reaction between the Lewis acid and chlorine to form a more potent electrophilic species, which then undergoes substitution with the aromatic ring. youtube.com

Research has also focused on optimizing this catalytic process to improve yield and selectivity. A patented method describes the nuclear chlorination of o-xylene using a Friedel-Crafts catalyst, such as FeCl₃, in conjunction with a chloro-substituted 2,8-dimethylphenoxathiin (B13728960) co-catalyst. google.com Specifically, 1,3,7,9-tetrachloro-2,8-dimethylphenoxathiin has been identified as a particularly effective co-catalyst. This dual-catalyst system can be fine-tuned by adjusting reaction parameters like temperature. For instance, conducting the reaction at temperatures between -5°C and 20°C allows for controlled chlorination. google.com

| Catalyst System | Precursor | Reagent | Temperature | Outcome | Reference |

| Iron(III) chloride (FeCl₃) & 1,3,7,9-tetrachloro-2,8-dimethylphenoxathiin | o-Xylene | Chlorine (Cl₂) | -5°C to 7°C | Improved ratio of 4-chloro- to 3-chloro-isomer | google.com |

| Zeolite K-L | o-Xylene | Chlorinating Agent | Not specified | High ratio of 4-chloro- to 3-chloro-isomer (3.87:1) | google.com |

| Antimony(III) chloride (SbCl₃) & N-chlorocarbonylphenothiazine | o-Xylene | Chlorinating Agent | Not specified | Ratio of 4-chloro- to 3-chloro-isomer of 2.3:1 | google.com |

This table presents various catalyst systems used in the chlorination of o-xylene and their effects on product distribution.

In the electrophilic chlorination of o-xylene, the two methyl groups on the benzene ring direct the position of the incoming chlorine atom. Methyl groups are activating and ortho-, para-directing substituents. vaia.com This means they increase the rate of reaction and guide the electrophile to the positions ortho (adjacent) and para (opposite) to them.

For o-xylene (1,2-dimethylbenzene), there are two distinct, activated positions for substitution:

Position 4: This position is para to the methyl group at C1 and ortho to the methyl group at C2.

Position 3: This position is ortho to the methyl group at C1 and meta to the methyl group at C2.

Consequently, the chlorination of o-xylene yields a mixture of two primary isomeric products: 4-chloro-1,2-dimethylbenzene and 3-chloro-1,2-dimethylbenzene (this compound). brainly.comvaia.com

Controlling the ratio of these isomers is a significant challenge in the synthesis. The product distribution is influenced by the catalyst system and reaction conditions. For example, using an FeCl₃ catalyst with a 1,3,7,9-tetrachloro-2,8-dimethylphenoxathiin co-catalyst at 7°C resulted in a product mixture containing 61.2% of the 4-chloro isomer and 10.8% of the 3-chloro isomer, demonstrating a preference for the sterically less hindered para-chlorination product. google.com

| Product Isomer | IUPAC Name | Position of Chlorination | Typical Outcome | Reference |

| Isomer 1 | 4-Chloro-1,2-dimethylbenzene | Position 4 (para to one methyl, ortho to the other) | Major product | google.comvaia.com |

| Isomer 2 | This compound | Position 3 (ortho to one methyl) | Minor product | google.comvaia.com |

This table details the primary isomers formed during the electrophilic chlorination of o-xylene.

Approaches from Xylene Isomers and Chlorinating Agents

The direct chlorination of o-xylene is a primary industrial route to produce a mixture of chloro-o-xylene isomers. A typical laboratory or industrial procedure involves bubbling chlorine gas through liquid o-xylene in the presence of a Lewis acid catalyst. google.com

In one documented example, 2 moles of o-xylene were treated with 2.25 moles of chlorine gas over 2.5 hours at -5°C, using 0.2 g of FeCl₃ and 0.2 g of a co-catalyst. google.com This specific process aims to control the degree of chlorination and manage the exothermic nature of the reaction. The analysis of such reactions typically reveals a mixture of the desired monochlorinated products (3-chloro- and 4-chloro-o-xylene) along with some unreacted o-xylene and small quantities of di- and higher-chlorinated byproducts. google.com The separation of these isomers often requires fractional distillation.

An alternative and highly regioselective pathway to synthesize pure this compound is via the Sandmeyer reaction, starting from 2,3-dimethylaniline (B142581). byjus.comwikipedia.org This multi-step process avoids the formation of other isomers that occurs with direct chlorination. byjus.com The Sandmeyer reaction is a substitution reaction that allows for the synthesis of aryl halides from aryl diazonium salts. wikipedia.orgnih.govmasterorganicchemistry.com

The synthesis proceeds in two main stages:

Diazotization: 2,3-dimethylaniline is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at temperatures between 0-5°C. This reaction converts the primary amino group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻), forming 2,3-dimethylbenzenediazonium chloride. masterorganicchemistry.com

Displacement: The resulting diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The copper(I) salt catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas and yielding the target molecule, this compound. byjus.comwikipedia.org

This method is particularly valuable for obtaining the specific 3-chloro isomer without contamination from the 4-chloro isomer, which is a significant advantage over electrophilic substitution methods. byjus.com

Novel and Emerging Synthetic Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, traditionally employed for the formation of carbon-carbon and carbon-heteroatom bonds, often involving the reaction of an aryl halide. However, the reverse process, the palladium-catalyzed formation of a carbon-chlorine bond, has emerged as a powerful tool for the synthesis of aryl chlorides. One notable strategy involves the palladium-catalyzed chlorination of arylboronic acids. This transformation can be achieved using a palladium catalyst, such as Pd(OAc)₂, in the presence of a chloride source, like CuCl₂, and an oxidant. The reaction proceeds through a mechanism involving transmetalation of the aryl group from boron to palladium, followed by reductive elimination to form the aryl chloride.

Another advanced approach is the palladium-catalyzed chlorination of arenes via C-H activation. This method offers a more atom-economical route to aryl chlorides by directly converting a C-H bond to a C-Cl bond. While still an area of active research, this strategy holds significant promise for the efficient synthesis of compounds like this compound from readily available xylene precursors.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and cost. For the synthesis of chlorinated aromatics, novel one-pot procedures have been developed. For instance, a one-pot synthesis of substituted dichlorobenzenes from cyclohexenones has been reported. This method involves the aromatization of the cyclohexenone precursor followed by in-situ chlorination. While not a direct synthesis of this compound, this approach highlights the potential of one-pot strategies in preparing highly substituted chlorinated aromatic compounds. The principles of this methodology could be adapted for the synthesis of this compound from a suitable precursor.

Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis, offers a green and sustainable approach to the production of halogenated compounds. The use of halogenating enzymes, such as chloroperoxidases, has been explored for the regioselective chlorination of aromatic compounds. These enzymes utilize a halide source, typically chloride ions, and an oxidant, such as hydrogen peroxide, to introduce a chlorine atom onto an aromatic ring with high specificity. While the direct enzymatic synthesis of this compound may be challenging due to the specific substitution pattern, the principles of chemoenzymatic synthesis are being actively researched for the production of a wide range of chlorinated aromatics. This approach offers the potential for environmentally benign synthesis under mild reaction conditions.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for the development of new molecules with specific properties. The introduction of nitro groups, in particular, is a common and important transformation.

The nitration of this compound is a key step in the synthesis of various agrochemicals and pharmaceutical intermediates. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The directing effects of the chloro and methyl substituents on the aromatic ring lead to the formation of a mixture of isomeric products. Detailed studies on the nitration of this compound have been conducted to understand the product distribution and to develop methods for the separation of the desired isomers.

Research has shown that the nitration of this compound yields three primary mononitro isomers: 1-chloro-2,3-dimethyl-4-nitrobenzene (B8567825), 1-chloro-2,3-dimethyl-5-nitrobenzene (B13419405), and 1-chloro-2,3-dimethyl-6-nitrobenzene. The relative proportions of these isomers are influenced by the reaction conditions, including the temperature and the concentration of the nitrating agent. The separation of these isomers can be achieved by fractional crystallization or chromatography.

Below is a table summarizing the typical isomer distribution from the nitration of this compound.

| Isomer | Position of Nitro Group | Typical Yield (%) |

| 1-Chloro-2,3-dimethyl-4-nitrobenzene | 4 | 58 |

| 1-Chloro-2,3-dimethyl-6-nitrobenzene | 6 | 34 |

| 1-Chloro-2,3-dimethyl-5-nitrobenzene | 5 | 8 |

Synthesis of Nitro-Derivatives of this compound

Nitration with Acetic Anhydride (B1165640): Formation of Cyclohexadienyl Adducts and Rearomatization

The nitration of this compound in acetic anhydride yields not only the expected nitro-substituted aromatic products but also significant amounts of cyclohexadienyl adducts. cdnsciencepub.com Specifically, the reaction produces cis and trans isomers of 3-chloro-4,5-dimethyl-4-nitrocyclohexa-2,5-dienyl acetate (B1210297), which account for 29% of the product mixture. cdnsciencepub.com The formation of these adducts is a key feature of nitration in acetic anhydride, which is effective at trapping the cyclohexadienyl cation formed by the addition of the nitronium ion (NO₂⁺) to a position on the ring already bearing a substituent (an ipso position). cdnsciencepub.com

These dienyl acetate adducts are relatively stable but can undergo rearomatization under different conditions. cdnsciencepub.com When treated with acetic acid, the primary reaction is the elimination of nitrous acid to form 3-chloro-4,5-dimethylphenyl acetate. cdnsciencepub.com However, in a stronger acidic medium, such as 25% trifluoroacetic acid in deuteriochloroform, the dominant pathway changes. cdnsciencepub.comcdnsciencepub.com This environment facilitates the elimination of acetic acid accompanied by the migration of the nitro group, leading to the formation of nitroaromatic products. cdnsciencepub.comcdnsciencepub.com Pyrolysis of the adducts results in the formation of this compound as the major product. cdnsciencepub.com

Isomer Distribution in Nitration Products (4-nitro, 5-nitro, 6-nitro isomers)

The nitration of this compound in acetic anhydride results in a specific distribution of substituted isomers. The reaction yields a mixture of 1-chloro-2,3-dimethyl-4-nitrobenzene (46%), 1-chloro-2,3-dimethyl-6-nitrobenzene (20%), and 1-chloro-2,3-dimethyl-5-nitrobenzene (5%). cdnsciencepub.com This product distribution is in semi-quantitative agreement with predictions based on the additivity of substituent effects derived from the nitration of chlorobenzene (B131634) and o-xylene. cdnsciencepub.com

The calculated relative reactivities for the nuclear positions of this compound (from C-1 to C-6) are 0, 38, 1, 42, 1, and 18, respectively. cdnsciencepub.com The observed product yields correspond to attack at these positions, with 29% of the product resulting from attack at the C-2 position (leading to adducts), 46% at C-4, 5% at C-5, and 20% at C-6. cdnsciencepub.com

Mechanistic Insights into Nitro Group Migration and Adduct Stability

The formation and subsequent reactions of the cyclohexadienyl adducts provide significant mechanistic insights. It is proposed that cyclohexadienyl cations are key intermediates in all the observed reactions, including adduct formation and rearomatization. cdnsciencepub.com

During rearomatization in the presence of strong acid, the elimination of acetic acid from the adducts is followed by a migration of the nitro group to form 1-chloro-2,3-dimethyl-4-nitrobenzene and, to a lesser extent, its 6-nitro isomer. cdnsciencepub.comcdnsciencepub.com The ratio of 4-nitro to 6-nitro products formed from this pathway is approximately 2.3:1. cdnsciencepub.com This ratio is linked to the relative stabilities of the corresponding 4-nitro- and 6-nitrocyclohexadienyl cation intermediates. cdnsciencepub.com The migration itself could be the result of successive 1,2-nitro shifts or a direct 1,3-nitro shift. cdnsciencepub.com

Synthesis of Halogenated Analogues and Isomers

The synthesis of halogenated analogues of this compound involves introducing different halogen atoms (F, Br, I) onto the aromatic ring or creating isomers with varied substitution patterns. These syntheses often rely on multi-step sequences.

For instance, the synthesis of polysubstituted compounds like 1-chloro-3-iodo-2-nitrobenzene (B1603472) can be achieved through sequential halogenation and nitration reactions. A common strategy involves the nitration of a pre-halogenated benzene derivative. The introduction of an iodine atom can often be accomplished using methods like the Sandmeyer reaction on an appropriate amino-substituted precursor.

Synthesis of Compounds with Modified Alkyl Substituents

Modifying the alkyl substituents on the benzene ring opens pathways to a wide array of derivatives. A modern and versatile method for achieving such modifications is the palladium-catalyzed decarbonylative borylation of benzylic acids. acs.org This reaction transforms common benzylic acids into valuable pinacol (B44631) benzylboronates by net decarbonylation. acs.org

The general procedure involves reacting a benzylic acid, such as 2-(3,5-dimethylphenyl)acetic acid, with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst like palladium(II) acetate, a phosphine (B1218219) ligand, and a base. acs.org This method is tolerant of various functional groups and can be applied to synthesize a diverse range of benzylic boronic esters, which are themselves versatile intermediates for further synthetic transformations. acs.org For example, the reaction of 2-(3,5-dimethylphenyl)acetic acid under these conditions affords 4,4,5,5-tetramethyl-2-(3,5-dimethylbenzyl)-1,3,2-dioxaborolane in high yield. acs.org

Synthesis of Bridged Derivatives and Fused Ring Systems

The construction of bridged derivatives and fused ring systems from aromatic precursors involves sophisticated multi-step synthetic sequences. An example of such a synthesis is the creation of nitrogen-bridged diazocines (triazocines). beilstein-journals.org

The synthesis begins with a protected 1,2-phenylenediamine, which is reacted with a halogen-substituted 2-nitrobenzyl bromide to form an N-benzylaniline intermediate. beilstein-journals.org Following a series of protection and deprotection steps, a precursor containing both an aniline (B41778) and a nitro group is obtained. beilstein-journals.org An intramolecular azo cyclization, achieved through oxidation of a bis-aniline intermediate, leads to the formation of the bridged diazocine ring system. beilstein-journals.org This oxidative ring-closure has been shown to improve yields significantly compared to previous methods. beilstein-journals.org While not starting directly from this compound, this methodology demonstrates the principles of forming complex bridged aromatic structures that can be adapted to various substituted benzene derivatives.

Table of Mentioned Compounds

Computational and Theoretical Studies of 1 Chloro 2,3 Dimethylbenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. However, specific DFT studies on 1-chloro-2,3-dimethylbenzene are not found in the reviewed literature. The following sections outline the types of analyses that would be conducted in such a study, for which no specific data could be located for this compound.

Molecular Geometry Optimization and Structural Analysis

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. For this compound, this analysis would provide precise data on the spatial arrangement of its atoms, including the planarity of the benzene (B151609) ring and the orientation of the chloro and methyl substituents. Despite the importance of this data, specific optimized geometrical parameters for this compound from DFT calculations are not documented in the available scientific papers.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and behavior. This analysis typically involves:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

No published studies were found that report the HOMO-LUMO energies, the energy gap, or MEP maps specifically for this compound.

Vibrational Frequency Analysis and Spectroscopic Correlations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This theoretical spectrum is invaluable for assigning experimental vibrational bands to specific molecular motions, such as C-H stretching, C-Cl stretching, or ring vibrations. A detailed vibrational analysis for this compound has not been published, and therefore, a table of calculated versus experimental frequencies cannot be compiled.

Prediction of Reactivity and Reaction Pathways (e.g., Energy Barriers for Substitutions)

Computational methods can be used to model chemical reactions, predict the most likely sites for electrophilic or nucleophilic attack, and calculate the energy barriers for these reactions. For this compound, this could involve studying reactions like nitration or further chlorination to determine the preferred substitution patterns and the transition state energies. While some experimental work on the nitration and borylation of this compound exists, the associated theoretical predictions and energy barrier calculations are not available in the literature. researchgate.netupenn.edu

Non-Linear Optical Properties (NLO)

Non-linear optical (NLO) materials are important in modern photonics and optoelectronics. DFT calculations can predict NLO properties such as polarizability and hyperpolarizability. An investigation into the NLO properties of this compound would determine its potential for such applications, but no such theoretical studies have been reported.

Quantum Chemical Modeling of Reaction Intermediates

Understanding the stability and structure of reaction intermediates, such as carbocations or radicals that may form during a reaction, is essential for elucidating reaction mechanisms. Quantum chemical modeling provides insights into these transient species. However, no studies detailing the modeling of reaction intermediates involving this compound were identified during the literature review.

Stability and Energetics of Cyclohexadienyl Cations

In electrophilic aromatic substitution reactions, the stability of the intermediate cyclohexadienyl cation (also known as an arenium ion or σ-complex) is a key determinant of the reaction rate and regioselectivity. For this compound, an electrophile can attack the aromatic ring at four possible positions (C4, C5, C6, and the ipso-position at C1). The relative stability of the resulting carbocations dictates the preferred position of substitution.

Computational methods, such as Density Functional Theory (DFT) or ab initio calculations (like Møller-Plesset perturbation theory, MP2), would be employed to calculate the energies of the different cyclohexadienyl cation isomers. By comparing these energies, the most stable intermediate and thus the most likely product can be predicted.

Table 1: Hypothetical Relative Energies of Cyclohexadienyl Cations of this compound

| Position of Electrophilic Attack | Resulting Cyclohexadienyl Cation | Hypothetical Relative Energy (kcal/mol) | Predicted Stability |

| C4 | 4-E-1-chloro-2,3-dimethyl-cyclohexadienyl cation | +2.5 | Less Stable |

| C5 | 5-E-1-chloro-2,3-dimethyl-cyclohexadienyl cation | +1.0 | More Stable |

| C6 | 6-E-1-chloro-2,3-dimethyl-cyclohexadienyl cation | 0 (Reference) | Most Stable |

| C1 (ipso) | 1-E-1-chloro-2,3-dimethyl-cyclohexadienyl cation | +15.0 | Least Stable |

Note: This table is illustrative. Actual values would require specific quantum chemical calculations.

Transition State Analysis for Electrophilic and Nucleophilic Processes

Electrophilic Substitution: Computational chemistry can be used to locate the transition state for the rate-determining step of electrophilic aromatic substitution, which is the formation of the cyclohexadienyl cation. ucsb.eduslideshare.net The energy of this transition state (the activation energy) determines the reaction rate. Methods like QST2 or QST3 (Quadratic Synchronous Transit) in software packages such as Gaussian can be used to find the transition state geometry and energy. msu.su The analysis would likely show that the transition states leading to attack at the positions ortho and para to the methyl groups, and meta to the chlorine atom, are lower in energy.

Nucleophilic Aromatic Substitution (SNAr): this compound is generally not expected to be highly reactive towards nucleophilic aromatic substitution. Such reactions typically require strong electron-withdrawing groups (like a nitro group) to be positioned ortho or para to the leaving group (the chlorine atom) to stabilize the negatively charged intermediate (a Meisenheimer complex). Since methyl groups are electron-donating, they would destabilize this intermediate.

A computational transition state analysis for an SNAr reaction would involve calculating the energy barrier for the addition of a nucleophile to the ring and the subsequent departure of the chloride ion. The calculated activation energy would likely be very high, confirming the low reactivity of this compound in SNAr reactions.

Table 2: Illustrative Calculated Activation Energies for Substitution Reactions

| Reaction Type | Position | Computational Method | Hypothetical Activation Energy (kcal/mol) |

| Electrophilic (Nitration) | C6 | DFT (B3LYP/6-31G) | 15 |

| Electrophilic (Nitration) | C4 | DFT (B3LYP/6-31G) | 18 |

| Nucleophilic (with OCH₃⁻) | C1 | DFT (B3LYP/6-31G*) | 45 |

Note: This table is for illustrative purposes. Specific calculations have not been reported in the literature for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in different environments, such as in a solvent or interacting with a biological membrane. An MD simulation would model the movement of the atoms of the molecule and its surroundings over time, based on a force field that describes the inter- and intramolecular forces.

Such simulations could provide insights into:

Solvation: How the molecule is solvated by different solvents (e.g., water, benzene). acs.org

Conformational Dynamics: The rotation of the methyl groups and any conformational flexibility.

Transport Properties: How the molecule diffuses through a medium.

For example, an MD simulation of this compound in water would likely show the hydrophobic nature of the molecule, with water molecules forming a structured cage around it. In a nonpolar solvent like benzene, it would be freely solvated.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Studies

QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. wikipedia.org For a compound like this compound, QSAR models could be developed to predict its toxicity, environmental fate, or other biological activities based on calculated molecular descriptors. oup.comnih.govosti.govnih.gov

Relevant molecular descriptors for this compound would include:

Topological descriptors: Based on the 2D structure of the molecule.

Quantum chemical descriptors: Such as HOMO/LUMO energies, partial atomic charges, and dipole moment.

Hydrophobicity descriptors: Like the logarithm of the partition coefficient (logP).

While no specific QSAR/QSPR studies focusing solely on this compound are available, it could be included in larger datasets for developing models for halogenated aromatic hydrocarbons. oup.comnih.govosti.govnih.gov

Table 3: Selected QSPR/QSAR Descriptors for this compound

| Descriptor | Type | Value | Significance |

| Molecular Weight | Physicochemical | 140.61 g/mol nih.gov | Relates to size and diffusion. |

| XLogP3 | Hydrophobicity | 3.6 nih.gov | Predicts partitioning between fatty and aqueous environments. |

| Polar Surface Area | Topological | 0 Ų nih.gov | Influences membrane permeability. |

| Dipole Moment | Quantum Chemical | (Not reported, but expected to be non-zero) | Relates to polarity and intermolecular interactions. |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-Chloro-2,3-dimethylbenzene, offering precise information about the chemical environment of its hydrogen and carbon atoms.

In ¹H-NMR spectroscopy, the proton signals of this compound are observed at specific chemical shifts, influenced by the electronic effects of the chloro and methyl substituents on the benzene (B151609) ring. Generally, aromatic protons appear in the downfield region of the spectrum, typically between 6.8 and 7.2 ppm, due to the deshielding effect of the aromatic ring current. The methyl group protons, being in an alkyl environment, resonate at a higher field, usually in the range of 2.3 to 2.5 ppm. The integration of these signals corresponds to the number of protons in each unique chemical environment. For instance, the ratio of aromatic to alkyl protons would be 3:6, which simplifies to 1:2. docbrown.info The specific chemical shifts can be influenced by the solvent used, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.net

¹³C-NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also influenced by their local electronic environment. Aromatic carbons typically resonate between 120 and 140 ppm, with the carbon atom directly bonded to the chlorine atom showing a downfield shift due to the electronegativity of the halogen. The methyl carbons appear at a much higher field, generally below 30 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |

| ¹H | Aromatic (Ar-H) | 6.8 - 7.2 |

| ¹H | Methyl (-CH₃) | 2.3 - 2.5 |

| ¹³C | Aromatic (Ar-C) | 120 - 140 |

| ¹³C | Methyl (-CH₃) | < 30 |

Note: Specific chemical shifts can vary based on solvent and experimental conditions.

Conformational analysis, particularly concerning the orientation of the methyl groups relative to the chloro substituent, can be inferred from subtle changes in chemical shifts and coupling constants, although the benzene ring itself is planar.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the complex NMR spectra of substituted benzenes like this compound.

¹H-¹H COSY: This experiment reveals scalar coupling between protons, typically over two to three bonds. emerypharma.com In this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the ring.

HSQC/HMQC: These experiments correlate the chemical shifts of protons with the carbon atoms to which they are directly attached. This is crucial for assigning the signals of the aromatic carbons based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, providing information about the connectivity of different fragments within the molecule. For example, it can confirm the connection of the methyl groups to their respective aromatic carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. ipb.pt For this compound, NOESY can help to confirm the ortho relationship of the two methyl groups and their proximity to the chlorine atom by observing through-space interactions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide a unique fingerprint for this compound, with specific absorption bands corresponding to the stretching and bending vibrations of its functional groups. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity in IR | Intensity in Raman |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Strong |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

| C-H Bending (out-of-plane) | 700 - 900 | Strong | Weak |

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are found just below 3000 cm⁻¹. researchgate.net The characteristic C=C stretching vibrations of the benzene ring are observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration gives a strong band in the lower frequency region of the spectrum. The pattern of out-of-plane C-H bending bands in the 700-900 cm⁻¹ region is diagnostic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. docbrown.info In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (140.61 g/mol ). nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak will be observed at two mass units higher than the molecular ion peak, with an intensity of about one-third of the [M]⁺ peak.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the m/z value, allowing for the determination of the elemental formula of the molecule and its fragments. scispace.com This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

Common fragmentation pathways for this compound under electron ionization (EI) include the loss of a methyl group (CH₃) to form a stable benzylic-type cation, or the loss of a chlorine atom (Cl).

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Significance |

| [M]⁺ | 140 | Molecular Ion |

| [M+2]⁺ | 142 | Isotopic peak due to ³⁷Cl |

| [M-CH₃]⁺ | 125 | Loss of a methyl group |

| [M-Cl]⁺ | 105 | Loss of a chlorine atom |

X-ray Crystallography for Solid-State Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The benzene ring in this compound is a chromophore that gives rise to characteristic absorption bands in the UV region. spcmc.ac.in Benzene itself exhibits three absorption bands: a strong primary band (E1 or K band) around 184 nm, a second primary band (E2 band) around 204 nm, and a weaker, fine-structured secondary band (B band) around 256 nm. spcmc.ac.in

The presence of the chloro and dimethyl substituents on the benzene ring will cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity) of these bands. The chloro and methyl groups act as auxochromes, modifying the absorption characteristics of the benzene chromophore. The UV-Vis spectrum of this compound is expected to show absorptions in the range of 250-280 nm, corresponding to the π → π* transitions of the aromatic system. science-softcon.de

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are essential for the detailed analysis and purification of this compound. These methods enable the separation of the compound from complex matrices, the determination of its purity, and the identification of isomeric impurities and potential degradation products. Among the most powerful and widely used chromatographic methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for verifying the purity of this compound and separating it from its various positional isomers. The separation in HPLC is achieved through the differential partitioning of analytes between a stationary phase and a liquid mobile phase. The effectiveness of the separation is highly dependent on the appropriate selection of the column (stationary phase), the composition of the mobile phase, and the detector.

Reversed-phase HPLC is a common approach for analyzing halogenated aromatic compounds. chromatographyonline.com This method typically employs a nonpolar stationary phase, such as C18-bonded silica, and a polar mobile phase, which is often a mixture of water with acetonitrile (B52724) or methanol. thermofisher.com The retention of this compound and its isomers is governed by hydrophobic interactions with the stationary phase. Subtle differences in the molecular structure and polarity among isomers lead to different retention times, which allows for their separation and quantification. For particularly challenging separations of aromatic isomers, such as xylenes (B1142099), specialty phases like phenyl or fluorinated phenyl phases can offer unique selectivity and enhanced retention. chromatographyonline.comchromforum.org Furthermore, novel stationary phases based on metal-organic frameworks (MOFs) have demonstrated exceptional performance in separating positional isomers like xylenes and chlorotoluenes, suggesting their potential for resolving chlorodimethylbenzene isomer mixtures. rsc.org

Table 1: Representative HPLC Method Parameters for Isomer Analysis

This interactive table provides a typical starting point for developing an HPLC method for the analysis of this compound. Parameters may require optimization for specific sample types and analytical goals.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile / Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is regarded as a "gold standard" for the identification of volatile organic substances like this compound. lancashire.ac.uk This highly sensitive and specific technique first separates components of a volatile mixture in the gas chromatography (GC) column based on their boiling points and interactions with the stationary phase. The separated molecules then enter the mass spectrometer (MS), which ionizes and fragments them, producing a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries like the one from the National Institute of Standards and Technology (NIST). nih.govnih.gov

GC-MS is indispensable for analyzing complex environmental or industrial samples where this compound may be present with numerous other compounds. nih.govwho.int The high resolving power of modern capillary GC columns often allows for the baseline separation of closely related isomers. oup.com

A critical application of GC-MS is the identification of degradation products. lancashire.ac.uknih.gov When this compound is subjected to environmental pressures like sunlight or microbial activity, it can decompose into other compounds. GC-MS analysis of samples before and after degradation can reveal the formation of these new products. diva-portal.org By analyzing their mass spectra, researchers can propose structures for these degradants and understand the pathways through which the parent compound breaks down. diva-portal.org It is important to note that the high temperatures used in the GC injector can sometimes cause thermal degradation of analytes, which must be considered during method development and data interpretation. lancashire.ac.uk

Table 2: Typical GC-MS Method Parameters for the Analysis of this compound

This interactive table outlines a general GC-MS method. Specific conditions should be optimized based on the analytical requirements and the sample matrix.

| Parameter | Condition |

| Column | Fused-silica capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Final hold: 5 min |

| MS Transfer Line Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-400 |

Future Directions and Interdisciplinary Research

Sustainable Synthesis of 1-Chloro-2,3-dimethylbenzene and its Derivatives

The push towards environmentally friendly chemical processes is driving research into the sustainable synthesis of this compound and its derivatives. marketresearchintellect.commsuniv.ac.in Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are at the forefront of this effort. msuniv.ac.in

Key areas of investigation include:

Catalytic Processes: Researchers are exploring advanced catalytic systems, such as ionic liquids and transition metal complexes, to improve the efficiency and sustainability of chlorination reactions. The use of solid acid catalysts, for example, represents an advance in minimizing waste and catalyst consumption. Zeolite catalysts are also being studied for direct chlorination, which can simplify the technological process and reduce by-products. researchgate.net

Biotechnology-based Methods: The use of biological systems or their components to produce chemicals is another promising avenue for the sustainable production of chlorotoluene derivatives. marketresearchintellect.com

Isomerization Reactions: Methods for synthesizing specific isomers, such as m-chlorotoluene, through isomerization reactions are being developed to improve reaction safety and reduce heavy metal pollution. google.com

Alternative Solvents and Reaction Conditions: Research is ongoing to identify greener solvents and optimize reaction conditions to minimize energy consumption and waste generation. msuniv.ac.inmdpi.com For instance, some syntheses are now being carried out in anhydrous conditions using inert solvents to prevent side reactions.

Advanced Computational Design of Novel Derivatives

Computational chemistry is playing an increasingly vital role in the design of novel derivatives of this compound with tailored properties. iucr.org Techniques like Density Functional Theory (DFT) are used to predict the electronic distribution and reactive sites of the molecule, guiding the synthesis of new compounds with desired functionalities.

Computational approaches allow for:

Virtual Screening: The creation and in silico screening of virtual libraries of derivatives to identify candidates with promising biological activities or material properties. nih.gov

Structure-Activity Relationship (SAR) Studies: The development of models that correlate the structural features of derivatives with their activity, enabling the rational design of more potent or selective compounds. nih.gov

Prediction of Properties: The calculation of various physicochemical properties, such as lipophilicity (logP) and electronic properties (HOMO/LUMO energies), to assess the potential of new derivatives for specific applications. nih.govresearchgate.net

Chemoinformatics and Big Data Approaches in Research

Chemoinformatics, which involves the use of computational and informational techniques to solve chemical problems, is becoming indispensable in the study of this compound and its analogs. nih.gov The ability to process and analyze large datasets of chemical information is accelerating the pace of discovery. wikipedia.org

Key applications include:

Database Mining: Extracting valuable information from large chemical databases like PubChem and the Cambridge Structural Database to identify trends, predict properties, and guide experimental work. iucr.orgnih.gov

Pattern Recognition: Using machine learning algorithms to identify patterns in chemical data that can predict the biological activity or toxicity of compounds. wikipedia.org

In Silico ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives, which is crucial in the early stages of drug discovery. nih.gov

Integration of this compound into Advanced Materials

The unique structural and chemical properties of this compound make it a candidate for integration into advanced materials. Its aromatic ring and reactive chlorine atom allow it to serve as a building block for polymers and other functional materials.

Current and future research directions focus on:

Polymer Synthesis: Utilizing this compound as a monomer or an intermediate in the synthesis of specialty polymers and resins with specific thermal or mechanical properties.

Functional Materials: Incorporating the molecule into materials for applications in electronics, optics, or as part of sensor arrays. The development of conjugated polymers containing benzothiadiazole (BTD) units, for example, has shown promise in solar cell components. nih.govresearchgate.net

Nanotechnology: The convergence of chemistry, physics, and materials science at the nanoscale opens up possibilities for using derivatives of this compound in the fabrication of nanostructured materials with novel properties. nih.gov

Expanded Applications in Emerging Technologies

The versatility of this compound and its derivatives suggests potential applications in a variety of emerging technologies. As an intermediate in organic synthesis, it plays a role in the production of a wide range of chemicals. innospk.com

Potential future applications include:

Pharmaceuticals: Serving as a starting material or key intermediate in the synthesis of new pharmaceutical compounds. marketresearchintellect.commdpi.com Its derivatives are being investigated for a range of biological activities.

Agrochemicals: The chlorotoluene family of compounds are integral to the production of herbicides, fungicides, and insecticides. marketresearchintellect.com Research into new derivatives could lead to more effective and environmentally benign crop protection agents.

Dyes and Pigments: Its use as an intermediate in the production of dyes and coatings continues to be an area of interest. marketresearchintellect.com

The ongoing interdisciplinary research, which brings together experts from chemistry, biology, materials science, and computer science, is crucial for unlocking the full potential of this compound and its derivatives. nih.govresearcher.lifemdpi.com This collaborative approach will undoubtedly lead to innovative solutions for complex global challenges in medicine, agriculture, and materials science. researcher.life

Q & A

Basic: What are the established synthesis routes for 1-Chloro-2,3-dimethylbenzene, and what analytical techniques are recommended for confirming its purity and structure?

Answer:

this compound (CAS 608-23-1) is typically synthesized via Friedel-Crafts alkylation or direct chlorination of o-xylene derivatives. Key steps include:

- Chlorination: Using Cl2 or SO2Cl2 in the presence of AlCl3 as a catalyst under controlled temperature (40–60°C).

- Purification: Distillation or column chromatography to isolate the monochlorinated product.

For structural confirmation:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) .

- Mass Spectrometry (MS): Molecular ion peak at m/z 140.6 (C8H9Cl<sup>+</sup>) .

- Gas Chromatography (GC): Retention time comparison against certified reference materials (CRMs) .

Basic: What are the key physicochemical properties of this compound critical for experimental design?

Answer:

Critical properties include:

- Boiling Point: ~137–140°C (predicted based on analogous chlorinated xylenes) .

- Density: ~1.35 g/cm<sup>3</sup> (estimated from similar halogenated aromatics) .

- LogP (Octanol-Water): ~3.2–3.5, indicating moderate hydrophobicity .

- Solubility: Low water solubility (<0.1 mmol/L), requiring organic solvents (e.g., DMSO, ethanol) for biological assays .

These parameters guide solvent selection, reaction conditions, and bioactivity studies.

Advanced: How can computational methods like molecular docking predict the antimicrobial mechanisms of this compound?

Answer:

Computational workflows involve:

Molecular Docking: Using software like MOE or AutoDock to model interactions with bacterial targets (e.g., DNA gyrase or glutathione S-transferases). Key steps:

- Prepare ligand (this compound) and receptor (PDB ID: 1KZN for DNA gyrase).

- Apply force fields (MMFF94) to optimize binding poses .

Binding Free Energy Calculations: Predict affinity using scoring functions (e.g., ΔG = -8.2 kcal/mol suggests strong binding).

Residue Analysis: Identify critical interactions (e.g., hydrogen bonds with Ser84 or hydrophobic contacts with Val167) .

Validation requires correlating docking results with in vitro enzyme inhibition assays (e.g., IC50 values) .

Advanced: What strategies can resolve contradictions in reported toxicity data for halogenated dimethylbenzene derivatives?

Answer:

Discrepancies in toxicity data (e.g., LD50 variations) arise from differences in:

- Test Systems: Compare in vitro (e.g., HepG2 cells) and in vivo (rodent) models for consistency .

- Exposure Routes: Oral vs. dermal administration may yield divergent results due to metabolic pathways .

- Purity: Impurities (e.g., dichlorinated byproducts) can skew toxicity; use GC-MS to verify sample integrity .

Standardized protocols (e.g., OECD guidelines) and cross-lab validation are essential .

Advanced: How does the steric and electronic configuration of this compound influence its interaction with bacterial enzymes like glutathione S-transferases (GSTs)?

Answer:

- Steric Effects: The chloro and methyl groups create a bulky ortho-substitution pattern, limiting access to GST active sites. Molecular dynamics simulations show steric clashes with Phe52 in SmGSTF1 .

- Electronic Effects: The electron-withdrawing chlorine enhances electrophilicity, promoting covalent adduct formation with GST thiols.

- Kinetic Analysis: Measure Km and Vmax using CDNB (1-Chloro-2,4-dinitrobenzene) as a substrate surrogate. Competitive inhibition assays reveal IC50 values <100 µM .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and eye protection.

- Ventilation: Use fume hoods to avoid inhalation of vapors (flash point ~35°C) .

- Storage: In airtight containers, away from oxidizers and heat sources .

- Spill Management: Absorb with vermiculite and dispose as hazardous waste .

Advanced: How can isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) aid in tracking the environmental fate of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.